

The Immunogenicity of DNCA Lipids: A Technical Guide

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Compound of Interest

Compound Name: *Dnca*

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Introduction

The field of drug delivery has seen a significant evolution with the advent of lipid-based nanoparticles (LNPs), which are crucial for protecting therapeutic payloads and facilitating their cellular uptake. Among the diverse array of lipids utilized, nucleobase lipids represent an innovative class designed to interact with nucleic acid-based therapeutics through non-electrostatic interactions, such as hydrogen bonding and π - π stacking, in addition to electrostatic forces. This guide focuses on a specific neutral cytidyl lipid, **DNCA** (4-amino-N-[2,3-bis[(9Z)-9-octadecen-1-yloxy]propyl]-2-oxo-1(2H)-pyrimidineacetamide), and its role in modulating immune responses, particularly in the context of cancer immunotherapy. **DNCA** has been instrumental in the formulation of LNPs for the delivery of immunostimulatory agents, such as the STING (Stimulator of Interferon Genes) agonist cyclic di-GMP (c-di-GMP), showcasing its potential as a key component in next-generation vaccine and immunotherapeutic formulations.

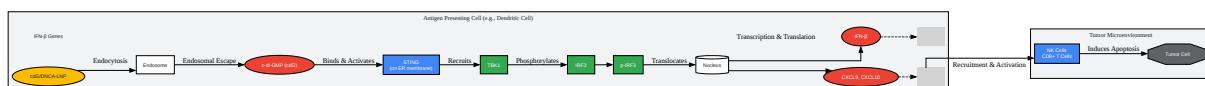
Core Mechanism of Action: A Delivery Vehicle for STING Agonists

DNCA's primary immunogenic role, as elucidated in recent studies, is to serve as a highly effective component of a delivery system for potent immune adjuvants. When formulated with a cationic lipid (such as CLD), **DNCA** forms stable LNPs that can encapsulate and deliver STING

agonists like c-di-GMP.[1] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] This, in turn, bridges the innate and adaptive immune systems, leading to the activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T cells to the tumor microenvironment.[1]

Signaling Pathway

The delivery of c-di-GMP by **DNCA**-containing LNPs initiates a well-defined signaling cascade.



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Caption: STING signaling pathway activated by **DNCA**-LNP delivery of c-di-GMP.

Quantitative Data on Immunogenicity

The effectiveness of **DNCA**-based LNPs in stimulating an immune response has been quantified through various in vitro and in vivo experiments. The data below is summarized from studies utilizing a delivery system composed of **DNCA** and the cationic lipid CLD, encapsulating c-di-GMP (termed cdG/Mix).

In Vitro Immunostimulatory Activity

| Parameter | Formulation | Result | Fold Increase vs. Free cdG |
|--|-------------|-----------------------|----------------------------|
| IFN- β Induction (RAW-Lucia ISG cells) | cdG/Mix | Optimized formulation | >10-fold |
| DC Maturation (CD40) (BMDCs) | Free cdG | Control | 1 |
| DC Maturation (CD40) (BMDCs) | cdG/Mix | ~40% Positive Cells | ~2-fold |
| DC Maturation (MHCII) (BMDCs) | Free cdG | ~20% Positive Cells | 1 |
| DC Maturation (MHCII) (BMDCs) | cdG/Mix | ~45% Positive Cells | ~2-fold |
| DC Maturation (CD80) (BMDCs) | Free cdG | ~25% Positive Cells | 1 |
| DC Maturation (CD80) (BMDCs) | cdG/Mix | ~50% Positive Cells | ~2-fold |
| DC Maturation (CD86) (BMDCs) | Free cdG | ~25% Positive Cells | 1 |
| DC Maturation (CD86) (BMDCs) | cdG/Mix | ~60% Positive Cells | ~2-fold |
| DC Maturation (CD86) (BMDCs) | Free cdG | ~30% Positive Cells | 1 |

Data synthesized from Yu et al., 2022.[\[1\]](#)

In Vivo Antitumor Efficacy

| Animal Model | Treatment (10 μ g cdG, intratumoral) | Tumor Volume (mm^3) at Day 21 | Survival Rate at Day 40 |
|---------------------|--|--|-------------------------|
| EO771 Breast Cancer | PBS (Control) | ~1500 | 0% |
| Free cdG | ~1000 | 0% | |
| cdG/Mix | ~250 | ~43% | |
| B16F10 Melanoma | PBS (Control) | ~2000 | 0% |
| Free cdG | ~1200 | 0% | |
| cdG/Mix | ~400 | ~40% | |

Data synthesized from Yu et al., 2022.[\[1\]](#)

T-Cell Population Analysis in Tumor Microenvironment

| Animal Model | Treatment | CD8+ T Cells (% of CD45+) | CD4+ T Cells (% of CD45+) | Ratio of Cytotoxic/Exhausted CD8+ T Cells |
|---------------------|---------------|------------------------------|------------------------------|---|
| EO771 Breast Cancer | PBS (Control) | ~5% | ~2.5% | Low |
| cdG/Mix | ~15% | ~5% | Significantly Increased | |

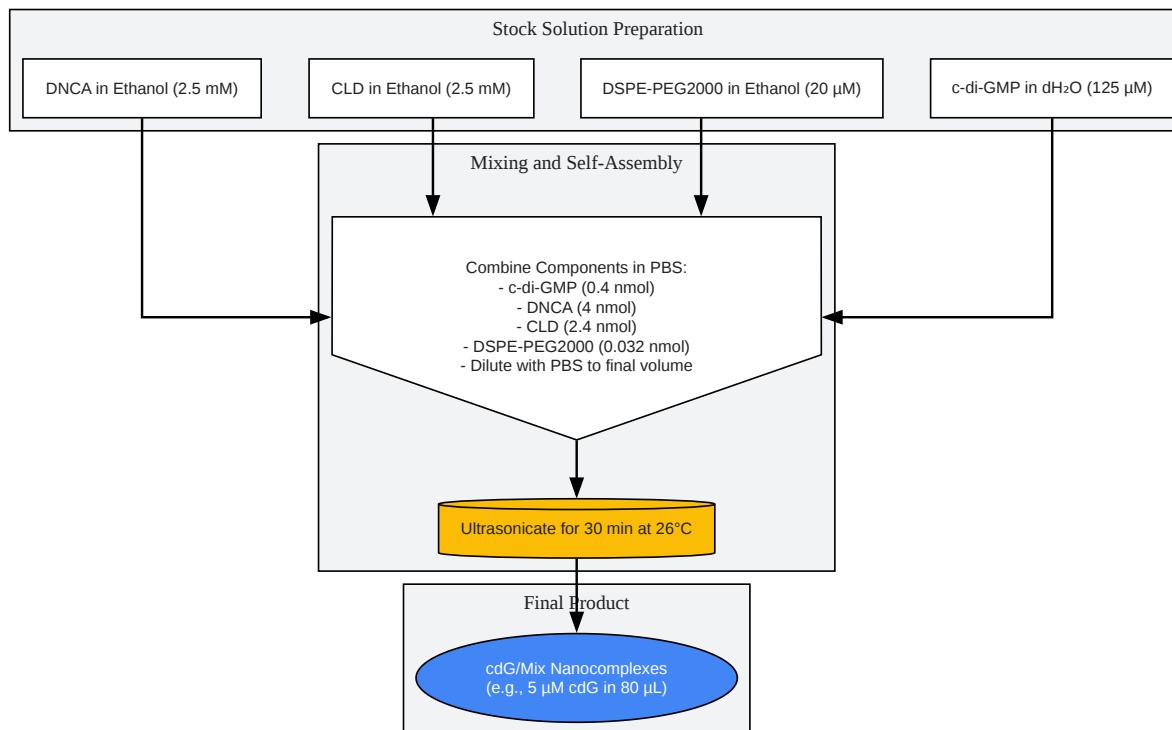
Data synthesized from Yu et al., 2022.[\[1\]](#)

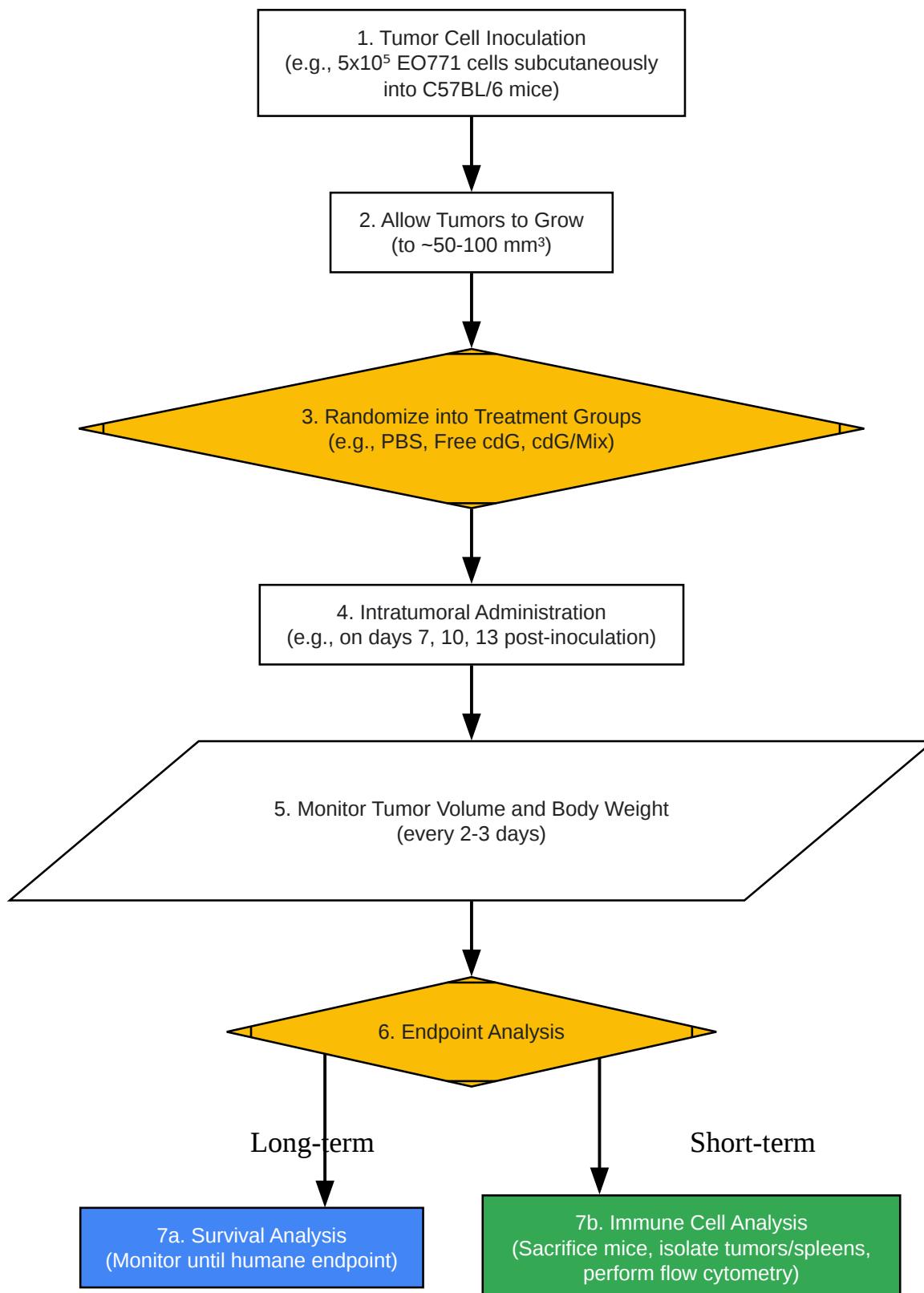
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key protocols for the formulation and evaluation of **DNCA**-containing LNPs.

Protocol 1: Formulation of c-di-GMP/DNCA-CLD Nanoparticles (cdG/Mix)

This protocol describes the self-assembly method for creating LNPs composed of **DNCA**, CLD, and a PEGylated lipid to encapsulate c-di-GMP.



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References

- 1. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
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